(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride chemical structure and analysis
(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride chemical structure and analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride
Foreword: A Guide for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precision with which we understand our molecular tools is paramount. (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a heterocyclic building block of significant interest, combining the bioisosteric properties of a fluorinated pyridine ring with the reactive potential of a hydrazine moiety. Its utility in constructing complex molecular architectures demands a rigorous and multifaceted analytical approach. This guide is designed not as a rigid set of instructions, but as a framework for critical thinking in the analytical laboratory. It is for the researcher who seeks not just to identify but to truly understand the molecule they are working with. We will delve into the causality behind our analytical choices, ensuring that each step, from sample preparation to spectral interpretation, is a self-validating component of a comprehensive characterization strategy.
Molecular Structure and Physicochemical Profile
At its core, (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a salt. This fundamental property governs its solubility, stability, and handling characteristics. The structure consists of a pyridine ring substituted with a fluorine atom at the 6-position and a hydrazine group at the 3-position. The dihydrochloride designation indicates that two equivalents of hydrochloric acid have reacted with the basic centers of the molecule. The most likely sites of protonation are the pyridine ring nitrogen and the terminal nitrogen of the hydrazine group, as this maximizes charge separation and stability.
This salt form is deliberately chosen in many cases to enhance aqueous solubility and improve crystalline properties, which simplifies handling and formulation.[1] However, the presence of two hydrochloride adducts must be confirmed and accounted for in all quantitative analyses.
Diagram 1: Annotated Chemical Structure
Caption: Chemical structure of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Rationale |
| Chemical Formula | C₅H₈Cl₂FN₃ | Derived from base structure + 2HCl.[2] |
| Molecular Weight | 200.05 g/mol | Calculated from the chemical formula. |
| Appearance | Off-white to light yellow solid | Typical for hydrazine salts.[3] |
| Solubility | Soluble in water, methanol.[1] | The dihydrochloride salt form significantly increases aqueous solubility compared to the free base.[1] |
| Stability | Stable under recommended storage conditions.[4] | Hydrazine salts can be sensitive to strong oxidizing agents.[4] |
Core Analytical Techniques: A Validating Workflow
A robust analytical workflow is not a mere sequence of experiments but an interconnected, logical progression where each technique validates the others. For a molecule like (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride, our approach must be comprehensive, confirming not only the covalent structure but also the salt form and purity.
Diagram 2: Integrated Analytical Workflow
Caption: Logical workflow for the comprehensive analysis of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, a suite of experiments is necessary.
-
¹H NMR will reveal the number and connectivity of protons. The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, doublet of doublets) influenced by both adjacent protons and the fluorine atom. The protons on the hydrazine moiety may appear as broad signals due to exchange and quadrupolar effects from the nitrogen atoms. Crucially, protonation of the pyridine and hydrazine nitrogens will cause a significant downfield shift (deshielding) of adjacent protons compared to the free base, providing evidence for the salt's formation.[5]
-
¹⁹F NMR is essential. It provides a single, clean signal confirming the presence of fluorine. The chemical shift is indicative of the electronic environment, and its coupling to adjacent protons (⁴J(H3-F), ⁴J(H5-F)) will definitively confirm its position at C6.[6][7]
-
¹³C NMR maps the carbon skeleton. The carbon attached to fluorine will show a large one-bond coupling constant (¹J(C-F)), which is unmistakable proof of the C-F bond.[8] Other carbons will also show smaller C-F couplings over multiple bonds.
Trustworthiness through Protocol: A standardized protocol ensures reproducibility and allows for valid comparison between batches or against reference data.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for their ability to dissolve the salt and for their exchangeable protons which can help identify N-H signals). Add an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.[8]
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[9] Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[8]
-
¹⁹F and ¹³C Acquisition: Acquire proton-decoupled ¹⁹F and ¹³C spectra. For ¹³C, a sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the internal standard (TMS at 0.00 ppm) and the ¹⁹F spectrum to an external standard like CFCl₃.
Table 2: Predicted ¹H and ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| ¹H | H-2 | ~8.5 - 8.7 | d | ³J(H2-H4) ≈ 2-3 Hz | Deshielded by adjacent protonated pyridine nitrogen. |
| ¹H | H-4 | ~8.0 - 8.2 | dd | ³J(H4-H5) ≈ 8-9 Hz, ³J(H2-H4) ≈ 2-3 Hz | Coupled to H-2 and H-5. |
| ¹H | H-5 | ~7.5 - 7.7 | dd | ³J(H4-H5) ≈ 8-9 Hz, ⁴J(H5-F) ≈ 1-2 Hz | Coupled to H-4 and fluorine.[8] |
| ¹H | -NHNH₃⁺ | Broad | br s | - | Exchangeable protons, deshielded by positive charge. |
| ¹⁹F | F-6 | ~ -70 to -90 | d | ⁴J(F-H5) ≈ 1-2 Hz | Typical range for fluoropyridines.[6] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: MS provides the molecular weight of the parent ion, which is a critical piece of evidence. For this polar, pre-charged molecule, Electrospray Ionization (ESI) in positive mode is the technique of choice. We would expect to see the monocharged species corresponding to the free base [M+H]⁺, where M is (6-Fluoropyridin-3-yl)hydrazine. Tandem MS (MS/MS) can be used to fragment this parent ion, providing structural information. Hydrazine derivatives often exhibit characteristic losses, such as the loss of NH₃ or N₂.[10] The fragmentation of the fluoropyridine ring will also yield specific daughter ions that can be used to confirm the structure.
Trustworthiness through Protocol: Coupling HPLC with MS (LC-MS) allows for the analysis of a clean sample, ensuring that the observed mass corresponds to the peak of interest in the chromatogram.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid to ensure ionization).[11]
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.
-
Chromatography: Use a column suitable for polar compounds, such as a mixed-mode or HILIC column.[12] A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Set the ESI source to positive ion mode. Acquire full scan data over a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed m/z for the [M+H]⁺ ion should match the calculated exact mass of C₅H₇FN₃⁺.
High-Performance Liquid Chromatography (HPLC): Purity Determination
Expertise & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. The polar nature of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride presents a challenge for traditional reversed-phase (C18) chromatography, where it may show poor retention.[13] To achieve good peak shape and retention without using ion-pairing reagents (which are incompatible with MS), a mixed-mode column that offers both reversed-phase and ion-exchange characteristics is an excellent choice.[12] UV detection is suitable as the pyridine ring is a strong chromophore.[14]
Trustworthiness through Protocol: A validated HPLC method provides reliable and reproducible purity values. The protocol below outlines a starting point for method development.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A mixed-mode column (e.g., Coresep 100) or a HILIC column.
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~0.5 mg/mL.[11]
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Safety, Handling, and Storage
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its structure allows us to infer its hazards from analogous compounds like other fluorophenylhydrazines and hydrazine salts.[15][16] Hydrazine derivatives are often toxic and potential carcinogens.[16][17] The dihydrochloride salt may be corrosive or irritating. Therefore, stringent safety precautions are mandatory.
Table 3: Summary of Key Safety and Handling Information
| Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields. | To prevent skin and eye contact with a potentially toxic and irritating substance.[18] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. | Hydrazine derivatives can be toxic if inhaled.[15][16] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents. | To ensure stability and prevent hazardous reactions.[4][19] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Immediately call a poison center or doctor. | Standard procedures for toxic and irritating chemicals.[15] |
Applications in Research and Development
(6-Fluoropyridin-3-yl)hydrazine is a valuable intermediate in medicinal chemistry. The fluoropyridine motif is prevalent in many modern pharmaceuticals, where the fluorine atom can modulate metabolic stability, pKa, and binding affinity.[6] The hydrazine group is a versatile functional handle, readily reacting with carbonyl compounds to form hydrazones or serving as a precursor for the synthesis of various heterocyclic systems like pyrazoles and triazoles.[20] As such, this compound is a key starting material for generating libraries of novel compounds in drug discovery programs, particularly those targeting kinases or other enzyme classes where heterocyclic scaffolds are privileged.[21][22]
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